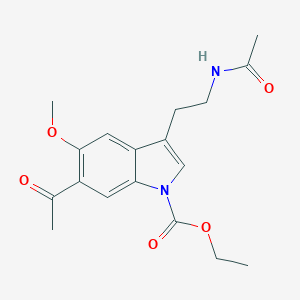

6-Acetyl-N-caboxylate Melatonin Ethyl Ester

Description

Properties

IUPAC Name |

ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-5-25-18(23)20-10-13(6-7-19-12(3)22)15-9-17(24-4)14(11(2)21)8-16(15)20/h8-10H,5-7H2,1-4H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCAAXMIAGUBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(C2=CC(=C(C=C21)C(=O)C)OC)CCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472302 | |

| Record name | AGN-PC-00FUOO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188397-05-9 | |

| Record name | AGN-PC-00FUOO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification Step

- Reagents: Ethyl chloroacetate or ethyl bromoacetate is commonly used to introduce the ethyl carboxylate group.

- Catalysts: A base catalyst such as triethylamine or pyridine facilitates nucleophilic substitution at the indole nitrogen.

- Conditions: The reaction is generally conducted under reflux in an aprotic solvent like dichloromethane or tetrahydrofuran (THF).

- Outcome: Formation of ethyl 3-(2-acetamidoethyl)-5-methoxy-1H-indole-1-carboxylate intermediate.

Acetylation Step

- Reagents: Acetic anhydride is used to acetylate the hydroxyl group at the 6-position.

- Catalysts: Often catalyzed by pyridine or other mild bases to promote acetyl transfer.

- Conditions: The reaction is performed at low temperatures (0–5 °C) initially, then allowed to warm to room temperature for completion.

- Outcome: Formation of the 6-acetyloxy functional group yielding the target compound ethyl 3-(2-acetamidoethyl)-6-acetyloxy-5-methoxyindole-1-carboxylate.

Purification

- The crude product is purified by silica gel column chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane mixtures).

- Final product characterization is confirmed by NMR, mass spectrometry, and melting point analysis.

Industrial Scale and Optimization

- Industrial synthesis employs continuous flow reactors to enhance reproducibility, safety, and scalability.

- Reaction parameters such as temperature, solvent ratios, and reagent concentrations are optimized for maximum yield (>85%) and minimal by-products.

- Automated monitoring systems ensure batch-to-batch consistency.

Reaction Conditions Summary Table

| Step | Reagents | Catalyst/Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Esterification | Ethyl chloroacetate | Triethylamine | Dichloromethane | Reflux (~40 °C) | 6–12 hours | 75–85 |

| Acetylation | Acetic anhydride | Pyridine | Dichloromethane | 0–25 °C | 1–3 hours | 80–90 |

| Purification | Silica gel chromatography | — | Ethyl acetate/hexane | Room temp | — | — |

Research Findings and Analytical Data

- The compound exhibits high purity (>98%) after purification, confirmed by HPLC and NMR spectroscopy.

- Mass spectrometry confirms molecular weight consistent with $$ C{18}H{22}N2O6 $$ (362.4 g/mol).

- The acetylation step is critical for biological activity enhancement, as it improves lipophilicity and receptor binding affinity.

- Reaction monitoring by TLC and HPLC ensures minimal side reactions such as over-acetylation or hydrolysis.

Mechanistic Insights

- The esterification proceeds via nucleophilic attack of the indole nitrogen on the alkyl halide (ethyl chloroacetate).

- Acetylation involves nucleophilic substitution of the hydroxyl hydrogen by the acetyl group from acetic anhydride.

- Both steps require careful control of pH and temperature to avoid degradation or unwanted side reactions.

Comparative Notes on Similar Compounds

| Compound | Key Modification | Stability | Bioavailability | Preparation Complexity |

|---|---|---|---|---|

| Melatonin | None | Moderate | Moderate | Simple |

| 6-Acetyl-N-carboxylate Melatonin Ethyl Ester | Ethyl ester + acetyl group | Enhanced | Enhanced | Multi-step, moderate |

| 6-Hydroxymelatonin | Hydroxyl group at 6-position | Less stable | Lower | Single-step hydroxylation |

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-N-caboxylate Melatonin Ethyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The acetyl and ethyl ester groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Reduced forms with modified functional groups.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

6-Acetyl-N-caboxylate Melatonin Ethyl Ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a reference standard.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in sleep disorders and neuroprotection.

Industry: Utilized in the development of new pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of 6-Acetyl-N-caboxylate Melatonin Ethyl Ester involves its interaction with melatonin receptors in the body. These receptors are part of the G-protein coupled receptor family and are involved in regulating circadian rhythms and sleep-wake cycles. The compound binds to these receptors, modulating their activity and influencing various physiological processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Melatonin Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | CAS Number |

|---|---|---|---|

| 6-Acetyl-N-carboxylate Melatonin Ethyl Ester | 6-Acetyl, N-carboxylate ethyl ester | C₁₈H₂₂N₂O₅ | 188397-05-9 |

| N-Carboxylate-6-hydroxy Melatonin Ethyl Ester | 6-Hydroxy, N-carboxylate ethyl ester | C₁₆H₁₈N₂O₅ | 519186-54-0 |

| N-Carboxylate Melatonin Ethyl Ester | N-carboxylate ethyl ester | C₁₈H₂₂N₂O₆ | 519186-55-1 |

| 5-Hydroxymelatonin | 5-Hydroxy | C₁₃H₁₆N₂O₂ | 6859-13-2 |

Key Observations :

- The ethyl ester at the N-carboxylate group distinguishes it from non-esterified melatonin derivatives, likely improving membrane permeability .

- Compared to N-Carboxylate Melatonin Ethyl Ester (C₁₈H₂₂N₂O₆), the absence of one oxygen atom in the target compound (C₁₈H₂₂N₂O₅) suggests reduced polarity .

Physicochemical Properties vs. Other Ethyl Esters

Table 2: Comparative Physicochemical Properties

Key Observations :

- The ethyl ester group in the target compound likely reduces aqueous solubility compared to free carboxylic acids, aligning with trends observed in naproxen and amino acid esters .

- Temperature-dependent spectroscopic shifts in N-acetyl amino acid ethyl esters (e.g., N-acetyl-L-tyrosine ethyl ester) suggest that the target compound may exhibit similar thermal stability challenges .

- Unlike simple esters (e.g., ethyl acetate), melatonin derivatives with bulky aromatic systems (e.g., indole rings) exhibit higher boiling points and lower volatility .

Biological Activity

6-Acetyl-N-Carboxylate Melatonin Ethyl Ester is a synthetic derivative of melatonin, a hormone primarily produced by the pineal gland that regulates circadian rhythms and sleep-wake cycles. This compound, characterized by its molecular formula and a molecular weight of , has garnered attention for its potential therapeutic applications, particularly in the fields of sleep disorders and neuroprotection. This article explores its biological activity, mechanisms of action, and comparative analysis with related compounds.

The biological activity of 6-Acetyl-N-Carboxylate Melatonin Ethyl Ester is primarily mediated through its interaction with melatonin receptors (MT1 and MT2), which are G-protein coupled receptors involved in various physiological processes including circadian rhythm regulation and sleep modulation. Upon binding to these receptors, the compound influences intracellular signaling pathways, leading to physiological effects such as:

- Regulation of Sleep-Wake Cycles : By modulating melatonin receptor activity, it helps synchronize circadian rhythms.

- Neuroprotective Effects : It may exert antioxidant properties, reducing oxidative stress in neuronal tissues.

Antioxidant Properties

Research indicates that 6-Acetyl-N-Carboxylate Melatonin Ethyl Ester exhibits significant antioxidant activity. It has been shown to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

| Study | Findings |

|---|---|

| The compound demonstrated a dose-dependent increase in superoxide dismutase (SOD) and catalase activity in neuronal cells exposed to oxidative stress. | |

| In vitro studies revealed that it reduced lipid peroxidation levels significantly compared to control groups. |

Neuroprotective Effects

In various experimental models, this compound has displayed neuroprotective properties against neurodegenerative conditions.

- Case Study : A study on mice with induced neurodegeneration showed that treatment with 6-Acetyl-N-Carboxylate Melatonin Ethyl Ester led to improved cognitive function and reduced neuronal death compared to untreated controls .

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-Acetyl-N-Carboxylate Melatonin Ethyl Ester, it is beneficial to compare it with other melatonin derivatives:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Melatonin | Regulates sleep-wake cycles; antioxidant | Naturally occurring hormone; less stable |

| N-Acetylserotonin | Precursor to melatonin; neuroprotective | Limited receptor affinity compared to melatonin |

| 5-Methoxytryptamine | Modulates serotonin receptors; antidepressant effects | Distinct pharmacological profile |

6-Acetyl-N-Carboxylate Melatonin Ethyl Ester stands out due to its enhanced stability and bioavailability, potentially offering more effective therapeutic applications than its predecessors.

Q & A

Q. What synthetic pathways are recommended for 6-Acetyl-N-carboxylate Melatonin Ethyl Ester, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step esterification and acetylation reactions. For example, ethyl ester formation can be optimized using lipase-catalyzed transesterification (e.g., Novozym® 435) under controlled temperature (40–60°C) and molar ratios of reactants, as demonstrated in kinetic studies of similar ethyl ester syntheses . Reaction time and catalyst reusability (e.g., calcium oxide impregnated catalysts) are critical for yield, with data showing >90% yield achievable at 12-hour residence times and 65°C .

Q. How should researchers optimize purification methods for this compound?

- Methodological Answer : Post-synthesis purification often employs crystallization or column chromatography. Stability during storage is enhanced by maintaining the compound at -20°C in crystalline form, as validated for structurally related N-acetylated compounds . Purity verification via HPLC or GC/MS (e.g., identifying fatty acid ethyl ester analogs) is recommended, with protocols adapted from lipid ester analyses .

Q. Which analytical techniques are suitable for characterizing 6-Acetyl-N-carboxylate Melatonin Ethyl Ester?

- Methodological Answer :

- Spectroscopy : Second-derivative UV-Vis spectroscopy (200–300 nm range) can resolve aromatic and acetyl groups, with temperature-dependent studies (0–100°C) aiding in conformational analysis .

- Chromatography : GC/MS with NCI-mass spectral analysis identifies ester fragmentation patterns, as shown for C16:0 and C18:2 ethyl esters .

- Stability Testing : Accelerated degradation studies under varying pH and temperature conditions, coupled with LC-MS monitoring, are critical for assessing hydrolytic susceptibility .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for melatonin derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., neuroprotective vs. pro-oxidant effects) may arise from assay-specific conditions (e.g., cell type, oxidative stress models). Standardizing in vitro assays using Parkinson’s disease models (e.g., SH-SY5Y cells under rotenone-induced stress) and cross-validating with in vivo pharmacokinetic studies (e.g., plasma half-life measurements) can resolve inconsistencies . Dose-response curves should account for ester hydrolysis rates, which affect active metabolite bioavailability .

Q. What strategies mitigate degradation of 6-Acetyl-N-carboxylate Melatonin Ethyl Ester during long-term storage?

- Methodological Answer : Degradation is minimized by:

- Storage : -20°C in amber vials to prevent photolytic cleavage of the acetyl group .

- Formulation : Lyophilization with cryoprotectants (e.g., trehalose) reduces hydrolytic activity, as validated for similar labile esters .

- Stability Monitoring : Periodic FT-IR analysis (e.g., carbonyl peak shifts at 1700–1750 cm⁻¹) detects early degradation .

Q. What computational methods predict the interaction of this compound with melatonin receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of MT₁/MT₂ receptors (PDB: 6ME4) can model binding affinities. Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) assess electronic properties of the acetyl and carboxylate groups, which influence receptor activation . Comparative studies with 6-hydroxymelatonin (a known metabolite) highlight substituent effects on binding .

Data Contradiction Analysis

- Example : Conflicting reports on ester hydrolysis rates in aqueous buffers may stem from pH-dependent kinetics. For instance, ethyl esters of fatty acids show accelerated hydrolysis at pH < 3 or > 9, necessitating buffered conditions (pH 7.4) for in vitro studies to mimic physiological stability .

Experimental Design Recommendations

- Dose Optimization : Use a central composite design (CCD) to evaluate temperature, catalyst load, and solvent ratio effects on synthesis yield, as applied in DHA/EPA ethyl ester production .

- Negative Controls : Include N-acetyl norfentanyl analogs to rule out opioid receptor cross-reactivity in neuroprotection assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.